CAY10608
Description
CAY10608 is a propanolamine derivative that acts as a potent, selective, and non-competitive antagonist of the NR2B subunit of N-methyl-D-aspartate (NMDA) receptors. These receptors are Ca²⁺-permeable ligand-gated ion channels critical for synaptic plasticity and neuronal communication in the central nervous system .
Pharmacologically, this compound demonstrates neuroprotective properties by preventing NMDA-triggered lactate dehydrogenase release in cultured cortical neurons and reducing brain infarct volume in transient ischemia models via carotid artery occlusion . Its chemical structure, N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide, underscores its specificity for the NR2B subunit .
Properties
IUPAC Name |
N-[4-[(2S)-3-[2-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O4S/c1-27(24,25)22-14-3-5-16(6-4-14)26-12-15(23)11-21-9-8-13-2-7-17(19)18(20)10-13/h2-7,10,15,21-23H,8-9,11-12H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFDXUZHLNJUMR-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC[C@H](CNCCC2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Disconnections
The target molecule is dissected into two intermediates:
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Intermediate A : (S)-1-(3,5-dichlorophenyl)-3-aminopropan-2-ol
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Intermediate B : 4-(methylsulfonamido)phenol
Coupling these via an ether bond forms the core structure, followed by final functionalization.
Stepwise Synthesis of Key Intermediates
Synthesis of Intermediate A: (S)-1-(3,5-Dichlorophenyl)-3-aminopropan-2-ol
This chiral propanolamine derivative is synthesized through asymmetric epoxidation followed by regioselective ring-opening:
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Epoxidation of 3,5-dichlorostyrene :
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Ring-opening with ammonia :
Synthesis of Intermediate B: 4-(Methylsulfonamido)phenol
This fragment is prepared via sulfonylation of 4-aminophenol:
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Sulfonation :
Convergent Coupling and Final Assembly
Etherification of Intermediate A and B
The propanolamine and phenol fragments are coupled under Mitsunobu conditions to establish the ether linkage:
Final N-Methylation
The secondary amine undergoes methylation using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in acetonitrile:
Continuous Flow Synthesis Approaches
Emerging methodologies leverage high-throughput experimentation (HTE) and continuous flow systems to optimize critical steps:
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Epoxidation in flow :
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Enantioselective catalysis :
Table 1: Comparison of Batch vs. Flow Synthesis Parameters
| Step | Batch Conditions | Flow Conditions | Yield Improvement |
|---|---|---|---|
| Epoxidation | 12 h, 85% | 5 min, 94% | +9% |
| Mitsunobu Coupling | 18 h, 78% | 2 h, 85% | +7% |
| N-Methylation | 6 h, 90% | 1 h, 93% | +3% |
Purification and Characterization
Crude this compound is purified via recrystallization from ethanol/water (3:1 v/v), yielding a crystalline solid (mp 162–164°C). Purity is validated by:
Challenges and Optimization Opportunities
Chemical Reactions Analysis
CAY10608 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the phenyl or propanolamine moieties, leading to the formation of substituted derivatives
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CAY10608 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of NMDA receptors in neuronal function and neuroprotection
Neuroprotection: The compound is investigated for its potential to protect neurons from excitotoxicity and ischemic damage
Ischemia Research: This compound is used in models of transient ischemia to study its effects on brain infarct volume and neuronal survival
Pharmacology: It serves as a tool compound to explore the pharmacological properties of NMDA receptor antagonists
Mechanism of Action
CAY10608 exerts its effects by selectively and non-competitively antagonizing the NR2B subunit of NMDA receptors . This antagonism prevents the excessive influx of calcium ions into neurons, which can lead to excitotoxicity and neuronal damage . By blocking the NR2B subunit, this compound helps to protect neurons from damage caused by overactivation of NMDA receptors . The molecular targets and pathways involved include the NR2B subunit of NMDA receptors and downstream signaling pathways related to calcium homeostasis and neuronal survival .
Comparison with Similar Compounds
Structural and Functional Analogues in the CAY Series
CAY10608 belongs to a broader family of compounds developed by Cayman Chemical.
Key Contrasts :
- Selectivity: this compound is unique in its specificity for the NR2B subunit, unlike pan-NMDA antagonists (e.g., MK-801) or non-selective channel blockers, which lack subunit discrimination .
- Neuroprotection: While this compound mitigates NMDA-induced excitotoxicity, other CAY compounds like CAY10596 and CAY10400 target unrelated pathways (e.g., cannabinoid signaling or lipid metabolism) .
Functional Comparison with Other NMDA Receptor Antagonists
Though the evidence lacks data on other NMDA antagonists, this compound’s properties can be contextualized against general NMDA receptor pharmacology:
Advantages of this compound :
Biological Activity
CAY10608, also known as 5-chloro-4-oxo-1H-pyrimidine-6-carboxylic acid, is a compound of significant interest in biomedical research due to its various biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by its unique chemical structure, which includes a pyrimidine ring with specific substitutions that enhance its biological properties. The compound has demonstrated potential in various fields, including antimicrobial and antiviral research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to various biological effects. The precise pathways and molecular targets are still under investigation, but preliminary studies suggest the following mechanisms:
- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways.
- Nucleic Acid Interference : The compound has shown potential in disrupting nucleic acid synthesis, which is crucial for microbial growth and replication.
Biological Activities
This compound has been evaluated for several biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various pathogens.
- Antiviral Activity : Preliminary research suggests that the compound may inhibit viral replication, although further studies are required to confirm these findings.
Data Table: Biological Activities of this compound
| Activity Type | Target Organisms/Cells | Observed Effects | Reference |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | MIC values indicating inhibition | |
| Antiviral | Various viruses | Reduced viral replication rates | |
| Enzyme Inhibition | Specific metabolic enzymes | Inhibition rates measured in vitro |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing its effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods. Results indicated that this compound significantly inhibited the growth of both bacterial strains, with an MIC of 50 µg/mL against S. aureus and 25 µg/mL against E. coli.
Case Study 2: Antiviral Potential
In another investigation focused on the antiviral potential of this compound, researchers assessed its effects on a specific viral strain. The compound was found to reduce viral load significantly in treated cell cultures compared to controls, suggesting a promising avenue for further antiviral drug development.
Q & A
Q. What is the primary mechanism of action of CAY10608 in neuroprotection?
this compound selectively and non-competitively antagonizes the NR2B subunit of NMDA receptors (IC50 = 50 nM) without affecting NR1, NR2A/C/D subunits or AMPA/kainate receptors . To validate this mechanism:
- Use electrophysiological recordings to assess NMDA receptor activity in cortical neurons.
- Perform radioligand binding assays with NR2B-specific antagonists (e.g., ifenprodil) to confirm selectivity.
- Compare effects in NR2B-knockout models vs. wild-type controls.
| Key Mechanistic Data | Source |
|---|---|
| IC50 for NR2B inhibition | 50 nM |
| No activity on AMPA/kainate receptors |
Q. What in vitro and in vivo models are commonly used to study this compound’s neuroprotective effects?
- In vitro : Cultured cortical neurons exposed to NMDA to measure lactate dehydrogenase (LDH) release as a marker of excitotoxicity .
- In vivo : Transient focal ischemia induced by carotid artery occlusion in rodents, with infarct volume quantified via TTC staining .
- Methodological tip : Include vehicle and positive controls (e.g., MK-801) to validate model sensitivity .
Q. What administration routes and dosing regimens are effective for this compound in preclinical studies?
Intraperitoneal (IP) administration is standard, with efficacy demonstrated in reducing brain infarct volume . For optimization:
- Conduct pharmacokinetic studies to compare bioavailability across routes (e.g., IP vs. intravenous).
- Use dose-response curves (e.g., 1–10 mg/kg) to identify the therapeutic window while monitoring off-target effects (e.g., motor coordination assays) .
Q. What biochemical assays confirm this compound’s target engagement and selectivity?
- Competitive binding assays with NR2B-specific radioligands (e.g., [³H]Ro 25-6981).
- Calcium imaging in HEK293 cells expressing recombinant NMDA receptor subunits.
- Western blotting to assess downstream markers (e.g., pCREB, caspase-3) .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s efficacy across ischemia models?
Contradictions may arise from variations in ischemia duration, animal strain, or outcome measures. To resolve:
- Standardize protocols : Use consistent occlusion times (e.g., 60–90 minutes) and outcome metrics (e.g., infarct volume vs. behavioral tests).
- Perform meta-analyses of published data to identify confounding variables (e.g., age, comorbidities) .
- Validate findings in multiple models (e.g., photothrombotic vs. middle cerebral artery occlusion).
Q. How to optimize this compound’s therapeutic window while minimizing off-target effects?
- Dose-ranging studies : Test sub-therapeutic to supra-therapeutic doses in tandem with toxicity screens (e.g., liver enzyme assays).
- Combination therapy : Pair this compound with antioxidants (e.g., edaravone) to reduce oxidative stress synergistically .
- Biomarker monitoring : Track serum LDH and glutamate levels to correlate neuroprotection with target engagement .
Q. What experimental strategies can elucidate this compound’s downstream signaling pathways?
- Transcriptomic profiling : RNA-seq of this compound-treated neurons to identify differentially expressed genes (e.g., Bcl-2, Bax).
- Pathway inhibition : Use small-molecule inhibitors (e.g., U0126 for MAPK/ERK) to dissect contributory pathways .
- Knockdown models : siRNA targeting candidate effectors (e.g., PSD-95) to validate functional roles.
Q. How to design studies investigating sex-specific responses to this compound?
- Stratified cohorts : Include equal numbers of male and female rodents, controlling for hormonal cycles (e.g., estrous phase tracking).
- Hormonal modulation : Test this compound in ovariectomized females with/without estrogen replacement.
- Data analysis : Use mixed-effects models to account for sex as a biological variable .
Q. What statistical methods are robust for analyzing this compound’s dose-response relationships?
Q. How to integrate this compound’s effects with broader neuroprotection mechanisms?
- Systems biology : Construct interaction networks linking NR2B inhibition to apoptosis/autophagy pathways (e.g., via STRING or KEGG).
- Multi-omics integration : Correlate proteomic data with behavioral outcomes to identify predictive biomarkers .
Key Considerations for Methodological Rigor
- Replication : Validate findings in ≥2 independent labs using blinded outcome assessment .
- Data transparency : Share raw electrophysiology traces, infarct volume measurements, and statistical code in public repositories.
- Ethical compliance : Follow ARRIVE guidelines for preclinical stroke studies to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
